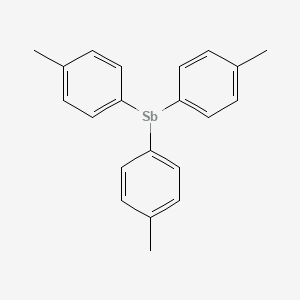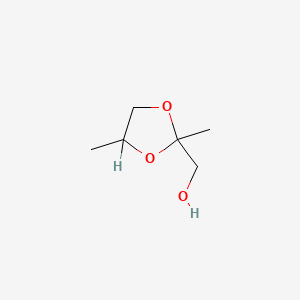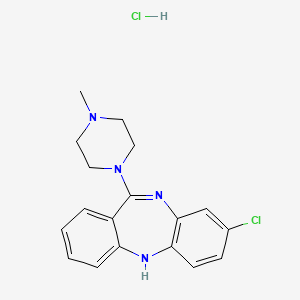
Clozapine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clozapine hydrochloride is a tricyclic dibenzodiazepine derivative classified as an atypical antipsychotic agent. It is primarily used for the treatment of schizophrenia, particularly in patients who are resistant to other antipsychotic medications. This compound is known for its efficacy in reducing both positive and negative symptoms of schizophrenia and has a unique profile of receptor binding, which contributes to its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of clozapine hydrochloride typically involves multiple steps, starting from the basic dibenzodiazepine structure. One common synthetic route includes the reaction of 8-chloro-11-(4-methylpiperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepine with hydrochloric acid to form this compound. The reaction conditions often involve controlled temperatures and specific solvents to ensure the purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis with stringent quality control measures. High-performance liquid chromatography (HPLC) is commonly used to monitor the purity of the compound during production. The process also includes steps for the crystallization and drying of the final product to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Clozapine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and therapeutic action.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often use halogenating agents like chlorine or bromine to modify the chemical structure
Major Products: The major products formed from these reactions include various metabolites of clozapine, which are essential for its pharmacological activity. These metabolites are often analyzed using techniques like mass spectrometry and HPLC .
Scientific Research Applications
Clozapine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: In biological research, this compound is used to study the effects of antipsychotic drugs on neurotransmitter systems.
Medicine: Clinically, it is used to treat schizophrenia and schizoaffective disorders, particularly in patients who do not respond to other treatments. .
Industry: In the pharmaceutical industry, this compound is a critical component in the development of new antipsychotic medications
Mechanism of Action
Clozapine hydrochloride exerts its effects primarily through antagonism of the dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptors. This dual antagonism helps in reducing the symptoms of schizophrenia by balancing the levels of dopamine and serotonin in the brain. Additionally, this compound has affinity for other receptors, including adrenergic, histaminergic, and cholinergic receptors, which contribute to its unique therapeutic profile .
Comparison with Similar Compounds
- Olanzapine
- Quetiapine
- Risperidone
- Aripiprazole
Comparison: Clozapine hydrochloride is unique among antipsychotic agents due to its superior efficacy in treatment-resistant schizophrenia and its lower propensity to cause extrapyramidal side effects. Unlike other antipsychotics, this compound is associated with a risk of agranulocytosis, which necessitates regular blood monitoring. its ability to reduce suicidal behavior and manage both positive and negative symptoms of schizophrenia makes it a valuable option in clinical practice .
Properties
CAS No. |
54241-01-9 |
|---|---|
Molecular Formula |
C18H20Cl2N4 |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine;hydrochloride |
InChI |
InChI=1S/C18H19ClN4.ClH/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18;/h2-7,12,20H,8-11H2,1H3;1H |
InChI Key |
ARWPDHKDEREYEE-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42.Cl |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


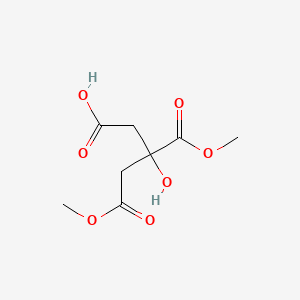
![4-[(E)-2-[4-(dimethylamino)-3-nitrophenyl]ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one](/img/structure/B1656712.png)
![1-[(E)-[(4-Amino-5-methyl-1,2,4-triazol-3-yl)hydrazinylidene]methyl]naphthalen-2-ol](/img/structure/B1656713.png)
![N'-Benzoyl-2-methylbicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1656716.png)
![7-(4-Fluorophenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B1656718.png)
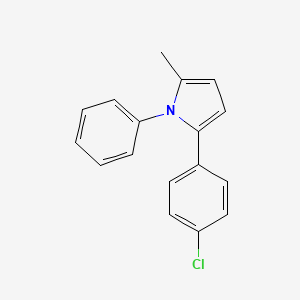
![3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]thiazole](/img/structure/B1656723.png)
![N-(4-fluorophenyl)-2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B1656724.png)
![[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 1,4-dihydroxynaphthalene-2-carboxylate](/img/structure/B1656725.png)

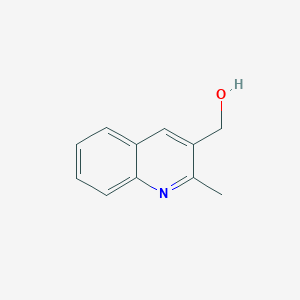
![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzonitrile](/img/structure/B1656730.png)
